3-Methyl-6-methylaminouracil

Description

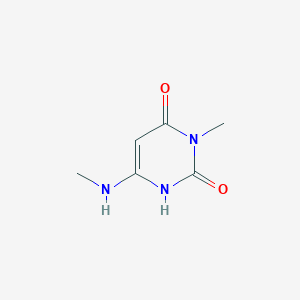

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQLJAGFHRVOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292226 | |

| Record name | 3-Methyl-6-methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5759-63-7 | |

| Record name | 5759-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-6-methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Methyl 6 Methylaminouracil

Mechanistic Pathways of Nucleophilic and Electrophilic Transformations

Studies on Reactive Intermediates and Transition State Geometries

The transformation of reactants into products proceeds through high-energy configurations known as transition states, and in multi-step reactions, may involve the formation of more stable, yet transient, species called intermediates. solubilityofthings.com Understanding these fleeting structures is paramount for elucidating reaction mechanisms.

Reactive Intermediates: Reactive intermediates are transient molecules that are typically highly reactive and have a short lifetime. lumenlearning.com Common examples in organic chemistry include carbocations, carbanions, and radicals. lumenlearning.com These species are often generated through the decomposition of a chemical compound and can sometimes be detected and characterized by spectroscopic methods or trapped chemically. lumenlearning.com In the context of uracil (B121893) derivatives, the formation of reactive intermediates can be influenced by substituents on the pyrimidine (B1678525) ring.

Transition States: A transition state is the specific configuration along the reaction coordinate that has the highest potential energy. solubilityofthings.com It represents an energy maximum and is an unstable, fleeting arrangement of atoms as bonds are being broken and formed. solubilityofthings.com The geometry of the transition state is a critical factor in determining the rate and outcome of a chemical reaction. Computational chemistry methods are often employed to model transition state geometries and energies. For instance, quantum machine learning (OQML) models have been used to predict transition state geometries for reactions like the SN2 reaction with a root-mean-square deviation (RMSD) of 0.4 Å after training on a relevant dataset. arxiv.org Such computational approaches can provide valuable insights into the mechanistic details of reactions involving molecules like 3-Methyl-6-methylaminouracil.

Investigation of Rearrangement and Cyclization Phenomena

Rearrangement and cyclization reactions are fundamental transformations in organic chemistry that can lead to the formation of complex molecular architectures from simpler precursors.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. These transformations can be triggered by various factors, including the formation of a reactive intermediate. For example, the Pinacol rearrangement involves the 1,2-migration of an alkyl group to an adjacent carbocation center. wiley-vch.de In the context of uracil derivatives, rearrangements can be influenced by the substitution pattern on the pyrimidine ring.

Cyclization Reactions: Cyclization reactions result in the formation of a ring structure. In the case of this compound, its bifunctional nature, possessing both nucleophilic and electrophilic centers, makes it a versatile substrate for cyclization reactions. For instance, the reaction of this compound with 2,4,6-cyclooctatrienone is postulated to proceed through an intermediate that leads to the formation of complex polycyclic structures. researchgate.netresearchgate.net Similarly, condensation reactions of 6-methylaminouracils with other reagents can yield fused heterocyclic systems. clockss.orgthieme-connect.de For example, heating 6-methylaminouracil with 2-methyl-3-oxobutanal in hydrochloric acid results in the formation of 6,7,8-trimethyl-5-deazalumazine. cdnsciencepub.com

Redox Chemistry of this compound and Related Uracil Derivatives

Redox reactions, involving the transfer of electrons, are fundamental to many chemical and biological processes. ncert.nic.in The term oxidation refers to the loss of electrons or an increase in oxidation state, while reduction signifies the gain of electrons or a decrease in oxidation state. ncert.nic.in

Fundamental Electrochemical Behavior and Oxidation/Reduction Processes

The electrochemical behavior of uracil and its derivatives has been a subject of study to understand their redox properties. Cyclic voltammetry is a common technique used to investigate the oxidation and reduction potentials of these compounds. tandfonline.com

Studies on various methylated uracil derivatives have shown that their interfacial behavior at an electrode surface is dependent on the electrode potential, concentration, and molecular structure. nih.gov Uracil derivatives can adsorb onto the electrode surface in different orientations, which can influence their electrochemical reactivity. nih.gov For example, at certain potentials, some uracil derivatives can adopt a perpendicular orientation on a mercury electrode, which facilitates stacking interactions. nih.gov

The redox properties of uracil derivatives are also influenced by their substituents. For instance, the reduction potentials of a series of 3-carbamoyl-1,6-dimethylpyrimido[4,5-c]-pyridazine-5,7(1H,6H)-diones were found to range from -1.24 to -1.39 V vs Ag/AgNO3. researchgate.net The interaction of uracil derivatives with other molecules, such as surfactants, can also affect their electrochemical behavior. researchgate.net

Mechanistic Insights from Analogous Methylaminouracil Reactions

The study of analogous reactions can provide valuable insights into the reactivity of this compound.

Studies on Antioxidant Mechanisms of Substituted Uracils

Uracil and its derivatives have been investigated for their antioxidant properties. researchgate.netscirp.org The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals through mechanisms such as single-electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.comnih.gov

The substitution pattern on the uracil ring plays a crucial role in determining the antioxidant efficacy. For example, the presence of an amino group at the C5 position of the uracil ring has been found to be essential for its reducing activity. researchgate.net Conversely, alkylation of the nitrogen atoms does not necessarily lead to a decrease in antioxidant activity. researchgate.net In some cases, the introduction of specific substituents, such as a fluorine atom at the C-5 position, can be beneficial for the cytoprotective activity of uracil derivatives. mdpi.com

The antioxidant mechanism can also be influenced by the reaction medium. In an organic medium, the reaction of uracil derivatives with peroxyl radicals is believed to proceed through hydrogen abstraction from the uracil molecule. researchgate.net

Below is a table summarizing the antioxidant activity of some substituted uracil derivatives:

| Compound | Antioxidant Activity Assay | Observations | Reference |

| 5-Fluorouracil and new fluorinated uracil derivatives | Inhibition of lipid peroxidation | Showed significant antioxidant capacity. unirioja.es | unirioja.es |

| Hybrid uracil-caffeine and uracil-gramine derivatives | Cytoprotective activity against AAPH-induced hemolysis | Gramine-based compounds showed the most potent activity. mdpi.com | mdpi.com |

| C-3 substituted indole (B1671886) derivatives | DPPH scavenging, Fe2+ chelating activity, reducing ability | The nature of the substituent at the C-3 position significantly affects antioxidant properties. nih.gov | nih.gov |

Biomimetic Reactions involving Uracil Derivatives

Biomimetic reactions, which are chemical processes designed to imitate natural biological reactions, are a significant area of study for uracil and its derivatives. The reactivity of the uracil ring system is influenced by its substituents and the surrounding chemical environment, including the solvent. acs.org Uracil derivatives can participate in various reactions such as Michael additions, where the regioselectivity of the addition is influenced by the substituent at the 5-position and the base used. ingentaconnect.com For instance, using triethylamine (B128534) as a deprotonating agent leads exclusively to N-1 adducts, whereas DBU in DMF primarily yields N-3 adducts. ingentaconnect.com

The reactivity of uracil derivatives is also evident in their interactions with radicals and electrophiles. benthamdirect.comresearchgate.net For example, 5-substituted uracil derivatives can act as scavengers of peroxyl radicals through mechanisms like addition, electron transfer, and H-atom abstraction. benthamdirect.com The solvent polarity plays a crucial role in the stability and reactivity of uracil derivatives. For instance, the activation energies for the bromination of cytosine and 1-methyl cytosine decrease with increasing solvent polarity. acs.org

In a specific example of a biomimetic reaction, the reaction of this compound with 2,4,6-cyclooctatrienone has been studied. researchgate.netclockss.orgresearchgate.net This reaction is thought to proceed through the formation of an intermediate species. researchgate.netclockss.orgresearchgate.net The proposed mechanism involves a series of complex steps leading to the formation of several products. clockss.orgresearchgate.net

The reaction of this compound with 2,4,6-cyclooctatrienone results in the formation of 9-acetoxy-5a,10-methano-2,4,5-trimethyl-2H-5,5a,6,8a,9,10-hexahydrocyclopent-[b]pyrimido[5,4-f]azepine-1,3(4H)-dione, as well as 3,7,8- and 3,5,8-trimethylpyrido-[2,3-d]pyrimidine-2(3H),4(8H)-diones. clockss.orgresearchgate.net A similar reaction using 6-amino-1,3-dimethyluracil (B104193) is proposed to proceed via a uracil-annulated 8-azabicyclo[5.3.1]undeca-2,4,6,9-tetraene intermediate. clockss.orgresearchgate.net

Table of Research Findings on the Reaction of this compound

| Reactant 1 | Reactant 2 | Proposed Intermediate | Products | Reference |

| This compound | 2,4,6-Cyclooctatrienone | A uracil-annulated 8-azabicyclo[5.3.1]undecatetraene derivative is postulated. clockss.orgresearchgate.net | 9-acetoxy-5a,10-methano-2,4,5-trimethyl-2H-5,5a,6,8a,9,10-hexahydrocyclopent-[b]pyrimido[5,4-f]azepine-1,3(4H)-dione, 3,7,8-trimethylpyrido-[2,3-d]pyrimidine-2(3H),4(8H)-dione, 3,5,8-trimethylpyrido-[2,3-d]pyrimidine-2(3H),4(8H)-dione | clockss.orgresearchgate.net |

Strategic Derivatization for Enhanced Research Utility and Molecular Probes

Directed Derivatization of 3-Methyl-6-methylaminouracil for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, derivatization at various positions on the uracil (B121893) ring and the methylamino substituent can systematically alter its physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and steric bulk, thereby modulating its interaction with biological targets.

Research on related 6-substituted uracil derivatives has demonstrated that modifications at the C6 position significantly impact their biological profiles. For instance, in studies on various 6-aminouracil (B15529) derivatives, the nature of the substituent at the C6-amino group was found to be a critical determinant of activity scirp.org. By extension, derivatization of the 6-methylamino group of this compound could involve the introduction of larger alkyl or aryl groups to probe the steric tolerance of a putative binding pocket. Furthermore, replacement of the methyl group with moieties capable of forming additional hydrogen bonds could enhance binding affinity.

The N1 and N3 positions of the uracil ring are also key targets for derivatization. The existing methyl group at the N3 position of this compound influences its solubility and hydrogen bonding capabilities. SAR studies could involve the synthesis of analogues with different alkyl groups at this position to explore the impact of steric hindrance and lipophilicity on activity. Similarly, the N1 position can be substituted with various aromatic or aliphatic groups, a strategy that has been successfully employed in the development of other uracil-based therapeutic agents nih.gov. For example, the introduction of a benzyl (B1604629) group at N1 has been a common modification in the synthesis of uracil derivatives with diverse biological activities nih.gov.

The C5 position of the uracil ring is another site amenable to modification. Halogenation or the introduction of small alkyl groups at this position can alter the electronic properties of the ring and provide additional points of interaction with a biological target.

A hypothetical SAR study on this compound could, therefore, involve the synthesis of a library of compounds with systematic variations at the N1, N3, C5, and C6-amino positions. The biological activity of these derivatives would then be evaluated to construct a comprehensive SAR model.

Table 1: Potential Derivatization Sites on this compound for SAR Studies

| Position | Potential Modifications | Rationale |

| N1-H | Alkylation, Arylation | Investigate steric and electronic effects on target binding. |

| N3-CH3 | Variation of alkyl chain length | Modulate lipophilicity and steric interactions. |

| C5-H | Halogenation, Alkylation | Alter electronic properties and introduce new binding interactions. |

| C6-NHCH3 | Variation of N-alkyl/aryl substituent | Probe steric limits and hydrogen bonding potential of the binding site. |

Synthesis of Labeled Analogues for Mechanistic Tracing and Analytical Applications

Isotopically labeled analogues of this compound are invaluable tools for a variety of research applications, including metabolic fate studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. The introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) does not significantly alter the chemical properties of the molecule but allows for its unambiguous detection and quantification.

The synthesis of labeled this compound can be achieved through various strategies. For instance, ¹³C or ¹⁵N labels can be incorporated by using isotopically enriched starting materials in the synthetic pathway. Labeled methyl iodide (¹³CH₃I or CD₃I) could be used to introduce an isotopically labeled methyl group at the N3 position or at the 6-amino group nih.gov. Similarly, the use of ¹⁵N-labeled urea (B33335) or methylamine (B109427) in the initial steps of the synthesis would result in a ¹⁵N-labeled uracil ring or 6-methylamino group, respectively.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, and similar principles can be applied to the study of small molecules nih.gov. While not directly applicable to the synthesis of the compound itself, if this compound were found to be a metabolite, cells could be grown in media containing stable isotope-labeled precursors to trace its formation nih.gov.

Deuterium labeling can often be achieved by exchange reactions or by using deuterated reagents. For example, the methyl groups could be deuterated using deuterated methylating agents.

These labeled analogues serve as ideal internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). By adding a known amount of the labeled compound to a sample, any variability in sample preparation and instrument response can be accurately corrected for, leading to highly precise and accurate quantification of the unlabeled analyte.

Table 2: Examples of Isotopically Labeled this compound Analogues and Their Applications

| Labeled Analogue | Isotope(s) | Potential Application |

| 3-(¹³C-Methyl)-6-methylaminouracil | ¹³C | Mechanistic studies, internal standard for MS |

| 3-Methyl-6-(¹⁵N-methylamino)uracil | ¹⁵N | Metabolic fate studies, internal standard for MS |

| 3-(Trideuteromethyl)-6-methylaminouracil | ²H (D) | Pharmacokinetic studies, internal standard for MS |

| [1,3-¹⁵N₂]-3-Methyl-6-methylaminouracil | ¹⁵N | Biosynthetic pathway elucidation |

Development of Derivatization Protocols for Chromatographic and Spectroscopic Analysis

Due to its polarity, this compound may exhibit poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and may not be sufficiently volatile for gas chromatography (GC) without derivatization. Derivatization can be employed to enhance its chromatographic behavior and improve detection sensitivity. greyhoundchrom.com This can be done either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). chromatographytoday.com

Pre-Column Derivatization

In pre-column derivatization, the analyte is chemically modified before injection into the chromatograph. This approach offers the advantage of separating the derivatization by-products from the derivatized analyte during the chromatographic run. researchgate.net For this compound, the primary and secondary amine functionalities are potential targets for derivatization.

Common derivatizing reagents for amines for HPLC analysis include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives, significantly enhancing detection limits. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Another fluorescent tagging reagent that reacts with primary and secondary amines. thermofisher.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. While the 6-methylamino group is a secondary amine, the N1-H could potentially react under certain conditions, though this is less common. nih.gov

For GC analysis, silylation is a common derivatization technique for polar compounds containing -OH, -NH, and -SH groups. obrnutafaza.hr Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the uracil ring with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and improving peak shape. obrnutafaza.hr Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is another option to enhance volatility for GC analysis. obrnutafaza.hr

Post-Column Derivatization

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the HPLC column and before detection. pickeringlabs.com This technique is advantageous when the derivatives are unstable or when the derivatization reaction is not quantitative. chromatographytoday.com The setup typically involves an additional pump to deliver the reagent, a mixing tee, and a reaction coil, which may be heated to facilitate the reaction. pickeringlabs.com

For the analysis of compounds like this compound, a post-column reaction could be designed to introduce a chromophore or fluorophore. For example, ninhydrin (B49086) can be used for the post-column detection of primary and secondary amines, although it typically requires heating and may have lower sensitivity compared to fluorescence-based methods. actascientific.com More advanced post-column derivatization systems, such as those using reaction flow chromatography, can minimize band broadening and improve detection sensitivity. nih.gov

Table 3: Comparison of Pre-Column and Post-Column Derivatization Techniques for this compound Analysis

| Technique | Advantages | Disadvantages | Example Reagents |

| Pre-Column Derivatization | Excess reagent and by-products can be separated chromatographically. Greater flexibility in reaction conditions. | Derivatives must be stable throughout the analysis. Potential for multiple derivative products. | Dansyl chloride, FMOC-Cl, BSTFA |

| Post-Column Derivatization | Suitable for unstable derivatives. Automation is often simpler. | Requires additional hardware (pump, reactor). Potential for band broadening. Reaction must be rapid. | Ninhydrin, OPA (for primary amines) |

Advanced Theoretical and Computational Investigations of 3 Methyl 6 Methylaminouracil

Quantum Chemical Characterization and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-6-methylaminouracil. nih.govrsc.orgresearchgate.net These computational techniques allow for the detailed characterization of its electronic structure and the prediction of its spectroscopic signatures. nih.gov

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules like this compound. csus.eduuomustansiriyah.edu.iqlibretexts.org It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule, resulting in bonding and anti-bonding orbitals. csus.eduuomustansiriyah.edu.iq The distribution of electrons within these orbitals dictates the molecule's stability and reactivity. libretexts.orglibretexts.org The energy levels of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's chemical behavior. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these properties. researchgate.net

The electronic properties of uracil (B121893) derivatives are influenced by substituent groups. researchgate.net For example, methyl groups can affect the electron density distribution within the pyrimidine (B1678525) ring. researchgate.net In this compound, the methyl group at the N3 position and the methylamino group at the C6 position will modulate the electronic properties of the uracil core. nih.gov These substitutions can influence the molecule's reactivity and its potential to engage in intermolecular interactions. researchgate.net

Vibrational and Nuclear Magnetic Resonance (NMR) Spectra Prediction

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for the identification and characterization of this compound. nmrium.orgnmrium.orgfaccts.de Theoretical calculations can generate predicted vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data for structural confirmation. rsc.orglibretexts.org

Vibrational frequency calculations, typically performed using DFT methods, can predict the positions and intensities of absorption bands in the infrared spectrum. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. For this compound, characteristic vibrational modes would include N-H, C=O, and C=C stretching frequencies, as well as vibrations associated with the methyl groups. rsc.org

NMR spectroscopy is a powerful technique for elucidating molecular structure. libretexts.org Computational methods can predict the chemical shifts of 1H and 13C nuclei. caspre.ca These predictions are based on calculating the magnetic shielding around each nucleus, which is influenced by the local electronic environment. For this compound, predicted NMR spectra would show distinct signals for the protons and carbons of the methyl groups, the pyrimidine ring, and the amino group, aiding in their assignment in experimental spectra. rsc.orgnanobioletters.com

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. researchgate.net By modeling the reaction pathways, researchers can gain a deeper understanding of the factors that control reaction outcomes and rates. researchgate.net

Potential Energy Surface Scans and Reaction Pathway Elucidation

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. uni-muenchen.deblogspot.com By scanning the PES, chemists can identify stable molecules (reactants and products), which correspond to energy minima, and transition states, which are saddle points on the surface connecting reactants and products. uni-muenchen.destackexchange.com This allows for the detailed elucidation of reaction pathways. blogspot.com

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, PES scans can be used to map out the energetic landscape of the reaction. youtube.comgaussian.com For example, in a condensation reaction, the approach of the reacting molecules, the formation of new bonds, and the breaking of old ones can be modeled step-by-step. The energy profile along this reaction coordinate reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur, and the energy of any intermediates. uni-muenchen.de This information is crucial for understanding reaction kinetics and for optimizing reaction conditions. For instance, a study on the reaction of 5-amino-6-methylaminouracil, an analogue of this compound, utilized computational modeling to understand the reaction mechanism and the stability of intermediates. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating how small molecules like this compound might interact with biological macromolecules such as proteins and nucleic acids. nih.govmdpi.comfrontiersin.org

Elucidation of Binding Modes and Interaction Dynamics (Computational)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.comijper.orgd-nb.info In the context of this compound, docking studies can be used to predict how it might bind to the active site of an enzyme or a receptor. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. d-nb.info This can provide initial hypotheses about the potential biological targets of the compound and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. wgtn.ac.nz

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-biomacromolecule interaction. nih.govwikipedia.org MD simulations model the movement of atoms over time by solving Newton's equations of motion. wikipedia.org An MD simulation of a this compound-protein complex would show how the ligand and the protein adjust their conformations to accommodate each other, the stability of the binding pose over time, and the flexibility of different regions of the complex. nih.govmdpi.com This can reveal important information about the allosteric effects of ligand binding and the role of solvent molecules in the interaction. mdpi.com For example, MD simulations have been used to study the stability of complexes between various small molecules and their protein targets, providing insights into their inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics have become indispensable tools in modern drug discovery and chemical biology. These computational methodologies establish correlations between the physicochemical properties of chemical structures and their biological activities. For uracil derivatives, including structures related to this compound, QSAR models serve as a predictive tool to forecast the biological activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. The process involves generating molecular descriptors, selecting the most relevant ones, creating a statistical model that maps these descriptors to a biological endpoint, and rigorously validating the model's predictive power.

Predictive modeling for the biochemical target interactions of this compound and its analogs leverages computational techniques to forecast how these compounds will interact with specific biological targets such as enzymes or receptors. This in silico approach accelerates the identification of promising drug candidates by prioritizing compounds for synthesis and experimental testing. unc.edu

Data-driven machine learning and other statistical methods are employed to build QSAR models for various uracil derivatives. mdpi.comdntb.gov.ua These models are often developed using curated datasets of compounds with known activities against specific targets. For instance, research on uracil derivatives has led to the development of predictive models for a range of biochemical targets, including those relevant to cancer and metabolic diseases. mdpi.comnih.govresearchgate.netresearchgate.net

A key aspect of building a reliable predictive model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. These can range from simple one-dimensional properties to complex three-dimensional and quantum-chemical parameters. The goal is to find descriptors that are mechanistically relevant to the biological activity being modeled.

Anticancer and Enzyme Inhibition Models:

A significant area of application for predictive modeling of uracil derivatives is in anticancer research. Many uracil analogs function by inhibiting enzymes crucial for DNA synthesis and replication in cancer cells. mdpi.com QSAR models have been successfully developed for various enzyme targets:

Thymidine Phosphorylase (TP): This enzyme is involved in angiogenesis and is often overexpressed in tumors. QSAR studies on 6-amino uracil analogs have been conducted to identify the key physicochemical properties governing their inhibitory activity against TP. researchgate.net

Deoxyuridine Triphosphatase (dUTPase): As a key enzyme in nucleotide metabolism, dUTPase is a promising target for antiviral and anticancer therapies. nih.gov QSAR models have been built for a large series of uracil-based dUTPase inhibitors, identifying crucial structural features for potent inhibition. nih.govresearchgate.net These models have been used in virtual screening campaigns to identify new potential inhibitors from large chemical databases. nih.gov

Antiproliferative Activity: Data-driven QSAR models have been developed for pyrimidine and uracil derivatives to predict their antiproliferative effects on cancer cell lines, such as HeLa cervical cancer cells. mdpi.comresearchgate.net These models use molecular descriptors related to molecular charge, electronegativity, and topology to predict activity. mdpi.com Subsequent blind validation, using newly synthesized compounds, has confirmed the predictive power of these models. mdpi.comdntb.gov.ua In some cases, docking studies are combined with QSAR to understand the binding interactions at the molecular level, for instance, with the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

Other Biochemical Targets:

The application of predictive modeling for uracil derivatives extends beyond cancer:

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Uracil-based compounds have been investigated as inhibitors of DPP-4, a target for type 2 diabetes. QSAR models have been developed to predict the inhibitory activity of these compounds, guiding the design of new potential antidiabetic agents. researchgate.net

DNA Radiosensitizers: Computational methods, specifically Density Functional Theory (DFT), have been used to model the properties of 5-substituted uracils. jh.edu These studies predict characteristics like electron affinity, which is crucial for their potential application as DNA radiosensitizers in cancer therapy. jh.edu The models suggest that a potent electron-withdrawing substituent is necessary for a uracil analog to be an effective electron acceptor. jh.edu

The robustness and predictive accuracy of these models are assessed through rigorous internal and external validation techniques, ensuring their reliability for screening new compounds. researchgate.net

Interactive Data Table 1: Predictive QSAR Models for Uracil Derivatives Targeting Various Biochemical Endpoints

| Biochemical Target | Model Type/Algorithm | Key Molecular Descriptors | Validation Statistics | Source(s) |

|---|---|---|---|---|

| Antiproliferative (HeLa cells) | Best Multi-Linear Regression (BMLR) | Topological, Electrostatic | R² = 0.85, R²_CV = 0.797, R²_test = 0.64 | mdpi.comresearchgate.net |

| Deoxyuridine Triphosphatase (dUTPase) | GUSAR 2013 (Consensus Model) | MNA and/or QNA descriptors | Statistically significant models constructed | nih.govresearchgate.net |

| Thymidine Phosphorylase (TP) | Stepwise Multiple Regression | Physicochemical, Indicator variables | Explained 60% of total variance, F-value > 95% significance | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Molecular Docking & DFT | N/A (Binding Energy, Reactivity) | Stable complex formation observed | nih.govresearchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Molecular Docking, Kinetic Studies | N/A (Binding Interactions, Ki) | Competitive inhibition, Ki = 12.01 µM (for lead compound) | researchgate.net |

Interactive Data Table 2: Examples of Molecular Descriptors in QSAR Models of Uracil Derivatives

| Descriptor Type | Example(s) | Description | Relevance | Source(s) |

|---|---|---|---|---|

| Topological | Molecular distance-edge (MDE) | Encodes information about the topology and connectivity of atoms in a molecule. | Relates molecular shape and branching to biological activity. | mdpi.com |

| Electrostatic | Partial charges, Sanderson electronegativities | Describes the distribution of electric charge and the ability of atoms to attract electrons. | Important for receptor-ligand interactions, such as hydrogen bonding. | mdpi.com |

| Physicochemical | LogP | A measure of a compound's lipophilicity or hydrophobicity. | Influences membrane permeability and transport to the target site. | molinspiration.com |

| Quantum-Chemical | Electron Affinity (AEA), HOMO-LUMO energies | Calculated using methods like DFT, these describe the electronic properties and reactivity of a molecule. | Predicts the molecule's ability to accept electrons and its chemical stability. | researchgate.netnih.govjh.edu |

| Indicator Variables | Presence/absence of a substituent at a specific position | A binary descriptor (0 or 1) indicating if a particular structural feature is present. | Helps to identify specific substitutions that positively or negatively impact activity. | researchgate.net |

Exploration of Biochemical and Mechanistic Research Applications of 3 Methyl 6 Methylaminouracil

Role as a Precursor and Synthetic Scaffold in the Development of Bioactive Molecules

The chemical structure of 3-Methyl-6-methylaminouracil, featuring a reactive 6-amino group on a pyrimidine (B1678525) core, makes it an ideal starting point for the synthesis of a wide array of bioactive compounds. Its utility as a synthetic scaffold is particularly evident in the construction of fused heterocyclic systems, which are prominent motifs in numerous therapeutic agents.

This compound is a key intermediate in the synthesis of fused pyrimidines, a class of compounds known for their potential as therapeutic agents. clockss.org A notable application is its reaction with 2,4,6-cyclooctatrienone. This reaction is postulated to proceed through a complex intermediate, leading to the formation of several intricate heterocyclic structures. clockss.orgresearchgate.net The products formed include a polycyclic azepine derivative and substituted pyrido[2,3-d]pyrimidines. clockss.orgresearchgate.net

The pyrido[2,3-d]pyrimidine (B1209978) core, in particular, is a privileged scaffold in medicinal chemistry, providing ligands for various biological receptors. nih.gov The synthesis of these derivatives often involves the condensation of a 6-aminouracil (B15529) compound with other reagents. Multi-component reactions, for instance, can efficiently produce pyrido[2,3-d]pyrimidine derivatives from 6-aminouracils, aldehydes, and other building blocks under various conditions, including microwave irradiation or in the presence of catalysts in aqueous media. scirp.orgsharif.edu These synthetic routes highlight the fundamental role of the 6-aminouracil moiety, present in this compound, in generating molecular diversity for biological screening.

| Reactant | Resulting Compound Name | Compound Class | Reference |

|---|---|---|---|

| 2,4,6-Cyclooctatrienone | 9-acetoxy-5a,10-methano-2,4,5-trimethyl-2H-5,5a,6,8a,9,10-hexahydrocyclopent-[b]pyrimido[5,4-f]azepine-1,3(4H)-dione | Fused Azepine-Pyrimidine | clockss.org |

| 2,4,6-Cyclooctatrienone | 3,7,8-trimethylpyrido-[2,3-d]pyrimidine-2(3H),4(8H)-dione | Pyrido[2,3-d]pyrimidine | clockss.org |

| 2,4,6-Cyclooctatrienone | 3,5,8-trimethylpyrido-[2,3-d]pyrimidine-2(3H),4(8H)-dione | Pyrido[2,3-d]pyrimidine | clockss.org |

Chemically-functionalized probes are essential tools for identifying and characterizing the cellular targets of bioactive molecules. These probes typically incorporate a binding motif, a reactive group for covalent attachment to the target, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection. While direct synthesis of such probes from this compound is not extensively documented, the principles of probe design are readily applicable to its scaffold.

For instance, research on related uracil (B121893) derivatives demonstrates how this core can be modified to create stable molecular probes. In one study, a 5-aminouracil (B160950) analogue was strategically N-methylated at the C-6 position to retard undesired cyclization, thereby creating a stabilized derivative suitable for studying the activation of mucosal-associated invariant T (MAIT) cells. nih.gov This approach of targeted chemical modification to prevent unwanted reactivity while preserving the core binding features exemplifies how this compound could be functionalized. By attaching linkers and reporter groups, it could be converted into affinity-based probes to investigate its interactions with cellular machinery.

Contribution to Complex Heterocyclic Compound Synthesis

In Vitro Biochemical Investigations of Enzyme Inhibition and Modulation

The structural similarity of this compound to endogenous nucleobases suggests its potential to interact with enzymes involved in nucleic acid metabolism and other cellular pathways. Its derivatives have been the focus of numerous studies aimed at discovering novel enzyme inhibitors.

Enzyme inhibitors are molecules that bind to an enzyme and reduce its activity. wikipedia.org The mechanism of inhibition often involves the binding of the inhibitor to the enzyme's active site, thereby preventing the natural substrate from binding. wikipedia.org While specific mechanistic studies on this compound are limited, research on closely related analogues provides insight into its potential as an enzyme inhibitor.

For example, the related compound 6-amino-1-methyl-5-(methylamino)uracil has been identified as binding to human hydroxyacid oxidase 1. Similarly, derivatives of pyrido[2,3-d]pyrimidine, which are synthesized from 6-aminouracil precursors, have been found to act as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov The mechanism for these inhibitors likely involves their entry into the enzyme's active site, where they form non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) with key amino acid residues, blocking the enzyme's catalytic function. Given its role as a precursor, this compound is a foundational component for developing these active site-directed inhibitors.

Biochemical assays are crucial for screening compound libraries and quantifying the potency of potential enzyme modulators. The development of such assays often relies on the synthesis of a series of related compounds derived from a common scaffold. This compound and its parent class, 6-aminouracils, serve as the starting point for creating libraries of derivatives for high-throughput screening.

For example, a library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized from 6-amino-1,3-disubstituted uracils and screened for inhibitory activity against eEF-2K using an ATPase activity assay. nih.gov This assay measures the enzyme's ability to hydrolyze ATP, a process that is inhibited in the presence of an effective modulator. Similarly, derivatives of related purine (B94841) structures have been evaluated in radioligand binding assays to determine their affinity for adenosine (B11128) receptors and in adenylyl cyclase (AC) assays to measure their functional activity. nih.gov These examples demonstrate that this compound is a key precursor for the molecules tested in a variety of established biochemical assays.

| Assay Type | Target/Purpose | Measurement | Reference |

|---|---|---|---|

| ATPase Activity Assay | eukaryotic Elongation Factor-2 Kinase (eEF-2K) | Measures inhibition of ATP hydrolysis | nih.gov |

| Radioligand Binding Assay | Adenosine Receptors (A1, A2A, A3) | Determines binding affinity (Ki) of compounds | nih.gov |

| Adenylyl Cyclase (AC) Assay | A2B Adenosine Receptor | Measures functional inhibition of NECA-stimulated activity | nih.gov |

| MTT Assay | Cancer Cell Lines (e.g., HeLa, MCF-7) | Measures cytotoxicity and cell viability |

Mechanistic Studies of Enzyme Active Site Interactions

Participation in Biomimetic Systems and Models of Biological Pathways

Biomimetic systems are artificial models designed to mimic natural biological processes, providing valuable insights into complex mechanisms. Fused pyrimidines derived from 6-aminouracil precursors have been employed in such systems. A prominent example involves the study of 5-deazaflavins, which are structurally related to the pyrido[2,3-d]pyrimidines synthesized from compounds like this compound. clockss.org These 5-deazaflavin molecules have been used extensively as models in both enzymatic and non-enzymatic systems to provide mechanistic insights into flavin-catalyzed biological reactions. clockss.org By acting as analogues of natural flavin coenzymes, they help researchers understand the intricate details of electron transfer and catalysis in biological pathways.

Furthermore, the design of stabilized uracil analogues to probe the activation of MAIT cells represents another form of biomimetic modeling. nih.gov By creating a molecule that mimics the presumed active ligand but is resistant to degradation, researchers can effectively study its interaction with the MR1 protein and model a specific step in an immune recognition pathway. nih.gov These applications underscore the value of this compound as a foundational scaffold for creating sophisticated molecular tools that mimic and probe biological functions.

Investigations into Immune System Modulation via Analogues (e.g., MAIT Cell Agonists)

A significant area of research involving uracil derivatives is the modulation of the immune system, particularly the activation of Mucosal-Associated Invariant T (MAIT) cells. rsc.org MAIT cells are a type of innate-like T cell that recognizes small molecule metabolites derived from the vitamin B2 (riboflavin) biosynthesis pathway, which is present in many bacteria and yeasts. frontiersin.orgfrontiersin.org These metabolites are presented by the non-polymorphic MHC-I related molecule, MR1. bham.ac.uk

Analogues of uracil are central to the development of potent MAIT cell agonists. The key natural agonists are unstable pyrimidine intermediates, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU). frontiersin.orgbiorxiv.org These compounds are formed by the non-enzymatic reaction between 5-amino-6-D-ribitylaminouracil (5-A-RU), a riboflavin (B1680620) precursor, and metabolites like methylglyoxal (B44143) and glyoxal. frontiersin.org

Researchers have synthesized and tested numerous analogues of these natural agonists to create more stable and potent compounds for research and potential therapeutic use. While this compound itself is not a direct MAIT cell agonist, its structural features are relevant. For instance, a synthetic analogue of 5-OP-RU was designed with an N-methylated C-6 amine to enhance stability by retarding cyclization. nih.gov Another study demonstrated that modifications to the 6-alkylamino substituent on the uracil ring can determine whether the resulting molecule is a MAIT cell agonist or antagonist. rsc.org This highlights the importance of the substitution pattern on the uracil core, a category to which this compound belongs.

The table below lists some key uracil-based MAIT cell ligands and their observed effects.

| Compound | Type | Effect on MAIT Cells | Reference |

| 5-OP-RU | Natural Agonist | Potent activator | frontiersin.orgaai.org |

| 5-OE-RU | Natural Agonist | Potent activator | frontiersin.orgfrontiersin.org |

| 5-A-RU | Precursor | Does not stimulate MAIT cells alone | frontiersin.org |

| Acetyl-6-formylpterin (Ac-6-FP) | Synthetic Antagonist | Inhibits MAIT cell activation | frontiersin.orgfrontiersin.org |

| DB28 | Synthetic Ligand | Weakly activates some MAIT cells but can also inhibit presentation of stimulatory ligands | nih.govpnas.org |

| Analogue 11 (stable 5-OP-RU analogue) | Synthetic Agonist | Potent and stable activator | nih.govunimelb.edu.au |

The activation of MAIT cells is a highly specific process governed by the molecular interactions between the MAIT T-cell receptor (TCR), the MR1 molecule, and the activating ligand. nih.gov Structural and functional studies have provided detailed insights into this recognition mechanism.

The most potent agonists, like 5-OP-RU, form a covalent Schiff base with a lysine (B10760008) residue (Lys43) within the MR1 binding cleft. bham.ac.uknih.gov This covalent bond is crucial for the stable presentation of the antigen and efficient trafficking of the MR1 molecule to the cell surface. nih.govpnas.org The uracil ring of the ligand is nestled within the MR1 pocket, forming hydrogen bonds and being sandwiched between two tyrosine residues (Tyr7 and Tyr62). nih.gov The ribityl tail of the ligand protrudes from the MR1 cleft and makes direct contact with the MAIT cell's semi-invariant TCR α-chain, which is a defining feature of this recognition. aai.orgaai.org

The design of synthetic analogues is deeply informed by these structural insights. For example, to create a more stable agonist, researchers synthesized an analogue of 5-OP-RU where the C-6 amine was N-methylated. nih.gov This modification was intended to slow the degradation of the compound while preserving the necessary conformation for MAIT cell activation. nih.gov Further computational and synthetic studies have explored how changes to the sugar motif of 5-OP-RU analogues affect MR1 binding and subsequent T-cell activation, confirming the importance of specific hydroxyl groups on the ribityl chain for activity. rsc.org

These studies underscore the fine-tuned nature of MAIT cell activation, where subtle changes to the chemical structure of the uracil-based ligand can switch the molecule from an agonist to an antagonist or render it inactive. rsc.org

Q & A

Q. Key Parameters :

What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Basic Research Question

- 1H/13C NMR : Key markers include:

- Methylamino group protons (δ 2.8–3.2 ppm, singlet for N–CH3) .

- Uracil ring protons (δ 5.5–6.0 ppm for C5-H and C6-H, split due to coupling) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the diketone and amine groups .

- LC-MS/MS : Molecular ion peak at m/z 155.15 ([M+H]⁺) and fragmentation patterns validate the structure .

Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable protons, and calibrate instruments to ±0.01 ppm accuracy .

How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Advanced Research Question

Discrepancies may arise from dynamic effects, impurities, or solvent interactions. Follow this workflow:

Verify Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; polar solvents shift exchangeable protons .

Check Purity : Use LC-MS/MS to detect byproducts (e.g., unreacted 6-aminouracil) .

Dynamic NMR : Perform variable-temperature experiments to assess conformational exchange broadening .

Cross-Validate : Compare with computational predictions (DFT for chemical shifts) .

Example : A doublet at δ 3.1 ppm may split into a singlet at higher temperatures due to restricted rotation of the methylamino group .

What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate reaction pathways for methyl group transfer, focusing on transition-state geometries (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. ethanol) .

- Hirshfeld Surface Analysis : Map electrostatic potentials to predict sites for electrophilic attack (e.g., C5 position) .

Validation : Compare computed IR spectra with experimental data to refine force fields .

What are the best practices for ensuring purity of this compound in experimental settings?

Basic Research Question

- Recrystallization : Use DMF/H2O (1:3) to remove polar impurities; monitor yield vs. purity trade-offs .

- HPLC Analysis : Employ a C18 column with UV detection at 254 nm; retention time ~8.2 min indicates pure compound .

- Certified Standards : Source high-purity (>98%) reference materials (CAS 5759-63-7) for calibration .

Data Tip : Report purity to ±0.1% using triplicate measurements, adhering to significant figure guidelines .

How can kinetic studies be designed to elucidate the degradation pathways of this compound under varying pH conditions?

Advanced Research Question

Experimental Design :

pH Buffers : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers) and monitor degradation via UV-Vis (λ = 270 nm) .

Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hrs for LC-MS/MS analysis .

Arrhenius Analysis : Perform at 25°C, 37°C, and 50°C to calculate activation energy (Ea) for hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.